molecular formula C12H13F3O3S B3160072 (1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate CAS No. 865833-72-3

(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate

Cat. No. B3160072
CAS RN: 865833-72-3
M. Wt: 294.29 g/mol
InChI Key: AWARFOLZQROJPH-UHFFFAOYSA-N
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Description

“(1-(Trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H13F3O3S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methyl 4-methylbenzenesulfonate group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.29 g/mol . Predicted properties include a density of 1.371±0.06 g/cm3 and a boiling point of 342.2±37.0 °C .

Scientific Research Applications

Scalable Synthesis for Alicyclic Systems

A notable application involves the scalable synthesis of derivatives, such as 1-vinylcyclopropyl 4-methylbenzenesulfonate, which is crucial for the synthesis of alkylidenecyclopropanes. These compounds are precursors to a variety of alicyclic systems, accessible through metal-catalyzed carbocyclization and cycloisomerization reactions, highlighting their significance in the rapid and economical synthesis of complex organic structures (Ojo et al., 2014).

Reactivity with Nucleophiles

Research on the reactivity of related sulfonate esters towards various classes of nucleophiles (alcohols, amines, thiols, and malonates) under a single set of conditions has been conducted. This study provides insights into the versatility of these compounds in synthetic chemistry, offering a pathway to synthesize a wide range of products with moderate to good yields (Forcellini et al., 2015).

Solid-State Oxidation

Solid-state oxidation of derivatives, such as the conversion of tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate counterpart, demonstrates the potential for straightforward chemical transformations. This process not only showcases a unique approach to modifying chemical structures but also offers comparative insights into crystal structures and molecular interactions (Kaupang et al., 2013).

Applications in Anti-Corrosion

Exploration of synthesized quaternary ammonium ionic liquids, including derivatives of 4-methylbenzenesulfonate, as unharmful anti-corrosives for aluminium in hydrochloric acid medium shows the compound's practical applications beyond synthetic organic chemistry. These studies evaluate the anti-corrosive properties, inhibition mechanism, and efficiency, highlighting the compound's potential in material science and industrial applications (Nesane et al., 2020).

Novel Synthesis Methods

Efficient coupling reactions of arylalkynes and aldehydes facilitated by ionic liquids such as 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate showcase innovative methods in the synthesis of enones. This approach emphasizes the role of green chemistry by avoiding moisture-sensitive and heavy-metal Lewis acids, thus contributing to safer and more sustainable chemical processes (Xu et al., 2004).

properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3S/c1-9-2-4-10(5-3-9)19(16,17)18-8-11(6-7-11)12(13,14)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARFOLZQROJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Treat a solution of (1-(trifluoromethyl)cyclopropyl)methanol (7 g, 50 mmol) and 4-methylbenzene-1-sulfonyl chloride (10.4 g, 55 mmol) in anhydrous DCM (100 mL) with TEA (10 g, 100 mmol) and N,N-dimethylpyridin-4-amine (0.6 g, 5 mmol). Stir at RT overnight. Wash the mixture successively with HCl (2M), saturated NaHCO3, and brine, dry over Na2SO4 and concentrate under reduced pressure to give the title compound (12 g, 81% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.79 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H), 4.13 (s, 2H), 2.43 (s, 3H), 1.08-1.05 (m, 2H), 0.96-0.94 (m, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

Treat a solution of (1-(trifluoromethyl)cyclopropyl)methanol (7 g, 50 mmol) and p-toluenesulfonyl chloride (10.4 g, 55 mmol) in DCM (100 mL) with TEA (10 g, 100 mmol) and 4-dimethylaminopyridine (DMAP) (0.6 g, 5 mmol) and stir at RT overnight. Wash successively with 2 M HCl, satd. NaHCO3, and brine, dry over Na2SO4 and concentrate to give the title compound (12 g, 81%). 1H NMR (400 MHz, DMSO-d6): δ 7.79 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H), 4.13 (s, 2H), 2.43 (s, 3H), 1.08-1.05 (m, 2H), 0.96-0.94 (m, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (9.6 g, 50.35 mmol) was added at 0° C. to a mixture of (1-trifluoromethyl-cyclopropyl)-methanol (7 g, 49.96 mmol), triethylamine (7.7 mL, 55.24 mmol) and DMAP (0.61 g, 4.996 mmol) in 100 mL of DCM. The resulting mixture was stirred at 0° C. to RT overnight before being washed with aqueous 1M HCl. The aqueous layer was back extracted twice with DCM. The combined organic layers were dried (Na2SO4), filtered, and evaporated. The residue was purified by SiO2 flash chromatography (120 g SiO2, hexanes/[hexanes/Et2O 8/2] 100 to 0% hexanes) to give 7.26 g of toluene-4-sulfonic acid 1-trifluoromethyl-cyclopropylmethyl ester (49% yield).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 0° C. solution of (1-(trifluoromethyl)cyclopropyl)methanol (2.46 g, 17.56 mmol), TEA (2.94 mL, 21.1 mmol) and DMAP (0.215 g, 1.76 mmol) in DCM (35 mL) was treated with p-toluenesulfonyl chloride (3.38 g, 17.7 mmol), allowed to warm to RT and stirred overnight. The mixture was treated with additional DCM, washed with 2N HCl (3×), followed by satd. NaHCO3, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford (1-(trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate (3.42 g, 66%). 1H NMR (400 MHz, DMSO-d6): δ 7.77 (m, 2H), 7.48 (m, 2H), 4.16 (s, 2H), 2.41 (s, 3H), 1.04 (m, 2H), 0.92 (m, 2H); MS (ESI) m/z: 295.1 (M+H+).
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.215 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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